BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Physical and
Chemical Properties of Propynol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Propynol

Cat. No.: B8291554

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propynol, systematically named prop-2-yn-1-ol and also known as propargyl alcohol, is the
simplest stable alcohol containing a terminal alkyne functional group.[1] Its unique bifunctional
nature, possessing both a reactive triple bond and a hydroxyl group, makes it a versatile and
valuable building block in organic synthesis.[2] This guide provides a comprehensive overview
of the physical, chemical, and toxicological properties of propynol, with a focus on its
applications and the experimental methodologies used to characterize it, tailored for
professionals in research and drug development.

Physical Properties

Propynol is a colorless to light straw-colored, volatile liquid with a characteristic geranium-like
odor.[3][4] It is miscible with water and most polar organic solvents, including alcohols, ethers,
and acetone, a property that enhances its utility as a solvent and reactant in various chemical
processes.[1][5]

Table 1: Quantitative Physical Properties of Propynol
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Property Value Units Reference(s)
Molecular Formula C3H4O [1]

Molar Mass 56.064 g-mol—t [1]

Melting Point -51 to -48 °C [1]

Boiling Point 114 to 115 °C [1][6]
Density 0.9715 (20 °C) g/cm3 [11[7]
0.963 (25 °C) g/mL [6][8]

Vapor Pressure 11.6-12 mmHg (20 °C) [11161[8]
Vapor Density 1.93 (Air = 1.0) [819]

Flash Point 33-36 °C [10][11][12]
Autoignition Temp. 365 °C [13]
Refractive Index 1.4320 (n20/D) [6][8]
Solubility in Water Miscible [1][5]
Explosive Limits 1.9-86.2 vol% in air [11][13]

Chemical Properties and Reactivity

The chemical behavior of propynol is dominated by the interplay of its two functional groups:
the terminal alkyne and the primary alcohol.

Acidity

The hydrogen atom of the terminal alkyne is notably acidic due to the sp hybridization of the
carbon atom. This allows propynol to be deprotonated by suitable bases to form a
propargylate anion, a potent nucleophile used in carbon-carbon bond formation.[5] The
hydroxyl proton is also acidic, comparable to other small alcohols.

Table 2: Chemical Properties of Propynol

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://en.wikipedia.org/wiki/Propargyl_alcohol
https://en.wikipedia.org/wiki/Propargyl_alcohol
https://en.wikipedia.org/wiki/Propargyl_alcohol
https://en.wikipedia.org/wiki/Propargyl_alcohol
https://m.chemicalbook.com/ProductChemicalPropertiesCB4393700_EN.htm
https://en.wikipedia.org/wiki/Propargyl_alcohol
https://commonchemistry.cas.org/detail?cas_rn=107-19-7
https://m.chemicalbook.com/ProductChemicalPropertiesCB4393700_EN.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/p50803
https://en.wikipedia.org/wiki/Propargyl_alcohol
https://m.chemicalbook.com/ProductChemicalPropertiesCB4393700_EN.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/p50803
https://www.sigmaaldrich.com/US/en/product/aldrich/p50803
https://cameochemicals.noaa.gov/chris/PRO.pdf
https://pim-resources.coleparmer.com/sds/54677.pdf
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://chemicalsafety.ilo.org/dyn/icsc/showcard.display?p_card_id=0673
https://www.cpachem.com/msds?num=SB16611&dnl=sd_-_Propargyl_alcohol_CAS_107-19-7_%28SB16611%29_%28EU%29.pdf
https://m.chemicalbook.com/ProductChemicalPropertiesCB4393700_EN.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/p50803
https://en.wikipedia.org/wiki/Propargyl_alcohol
https://rawsource.com/propargyl-alcohol-pka-purity-color-viscosity-refractive-index-and-chemical-properties/
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.cpachem.com/msds?num=SB16611&dnl=sd_-_Propargyl_alcohol_CAS_107-19-7_%28SB16611%29_%28EU%29.pdf
https://www.benchchem.com/product/b8291554?utm_src=pdf-body
https://www.benchchem.com/product/b8291554?utm_src=pdf-body
https://rawsource.com/propargyl-alcohol-pka-purity-color-viscosity-refractive-index-and-chemical-properties/
https://www.benchchem.com/product/b8291554?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8291554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Property Value Conditions Reference(s)
pKa (alkyne H) 13.6 at 25 °C [1][6]

pKa (hydroxyl H) ~15 [5]

lonization Potential 10.51 eV [4]

Key Reactions

Propynol undergoes a variety of reactions, making it a versatile intermediate in organic
synthesis.

e Reactions of the Alkyne Group: The triple bond can participate in addition reactions (e.g.,
hydrogenation, halogenation), cycloadditions (such as the copper-catalyzed azide-alkyne
cycloaddition, or “click chemistry™), and coupling reactions (e.g., Sonogashira coupling).

» Reactions of the Alcohol Group: The hydroxyl group can be oxidized to form propynal or
propargylic acid, or it can undergo esterification and etherification.[1][14]

o Combined Reactivity: The proximity of the two functional groups enables unique
rearrangement reactions. The most notable is the Meyer-Schuster rearrangement, where
secondary and tertiary propargylic alcohols rearrange in the presence of an acid or metal
catalyst to form a,(3-unsaturated ketones or aldehydes.[1][15]
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Figure 1: Logical relationship diagram of key reaction classes for propynol.

Applications in Drug Development

The propargyl moiety is a critical component in medicinal chemistry and drug development. Its
primary application is in Click Chemistry, specifically the Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC). This reaction allows for the efficient and specific covalent linking of a
propargyl-functionalized molecule (e.g., a drug candidate or a biological probe) to an azide-
functionalized target (e.g., a protein, a fluorescent tag, or a PEG linker).[14] This methodology
is widely used in creating antibody-drug conjugates (ADCs), PROTACS, and for target
identification and validation.[14]
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CuAAC 'Click Chemistry' Workflow
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Figure 2: General experimental workflow for a CUAAC "Click Chemistry" reaction.

Toxicology and Metabolism
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Propynol is classified as a toxic and flammable substance.[1] It is harmful by inhalation,
ingestion, and skin absorption, acting as a severe irritant to the eyes, skin, and respiratory tract.
[9][12][16] Chronic exposure may lead to damage to the liver and kidneys.[17]

The toxicity of propynol is believed to be mediated by its metabolism to the highly reactive a,3-
unsaturated aldehyde, propynal (propargylaldehyde).[18] This bioactivation is primarily
catalyzed by cytochrome P450 enzymes, particularly CYP2E1. Propynal is a potent electrophile
that can readily deplete cellular nucleophiles like glutathione (GSH), leading to oxidative stress
and cellular damage.
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Figure 3: Simplified metabolic pathway showing the bioactivation of propynol.

Experimental Protocols

Accurate determination of physical and chemical properties is critical for safety, quality control,
and reaction design. Below are outlines of standard methodologies.

Protocol 1: Determination of Boiling Point (OECD Test
Guideline 103)

This protocol describes the ebulliometer method for determining the boiling point of a pure

substance.

o Principle: The boiling point is the temperature at which the vapor pressure of the liquid
equals the atmospheric pressure. An ebulliometer measures this temperature under
equilibrium conditions at a given pressure.

e Apparatus:

o Ebulliometer with a heating element, reflux condenser, and a temperature sensor
(thermocouple or platinum resistance thermometer) with a resolution of 0.1 °C.

o Pressure measuring device (manometer) accurate to 0.1 kPa.
o Methodology:

o Sample Preparation: Add the pure propynol sample and a few boiling stones to the
ebulliometer.

o Equilibration: Heat the sample until it boils and a stable reflux is established. Ensure the
temperature reading remains constant (0.1 °C) for at least 10 minutes to confirm
equilibrium between the liquid and vapor phases.

o Measurement: Record the stable temperature and the ambient atmospheric pressure.

o Correction: If the measurement was not performed at standard pressure (101.325 kPa),
the measured boiling point must be corrected using the Clausius-Clapeyron equation or a

suitable nomograph.
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o Replicates: Perform at least two independent determinations. The results should agree
within 0.5 °C.

Protocol 2: Determination of Flash Point (ASTM D93 -
Pensky-Martens Closed Cup Tester)

This method is used for determining the flash point of flammable liquids.

» Principle: The flash point is the lowest temperature at which a liquid gives off sufficient vapor
to form an ignitable mixture with air near its surface. A test flame is passed over the cup to
determine this point.

e Apparatus:

o Pensky-Martens closed-cup tester, consisting of a test cup, lid with a shutter mechanism,
stirrer, and controlled heating block.

o Calibrated thermometer.
o Ignition source (gas flame or electric igniter).
» Methodology:

o Sample Preparation: Fill the test cup with propynol to the marked level, ensuring no air
bubbles are present.

o Assembly: Place the lid on the cup and insert the thermometer.

o Heating: Begin heating the sample at a slow, constant rate (5-6 °C per minute) while
continuously stirring.

o Testing: At regular temperature intervals, apply the test flame by opening the shutter. The
first application should be at least 17 °C below the expected flash point.

o Endpoint: The flash point is the lowest temperature at which the application of the ignition
source causes the vapor above the liquid to ignite with a distinct flash inside the cup.
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o Verification: Repeat the test with a fresh sample. Results should be within the established

reproducibility limits of the method.

Protocol 3: Determination of pKa (Potentiometric
Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) of the acetylenic

proton.

e Principle: The substance is dissolved in a suitable solvent and titrated with a strong base of
known concentration. The pKa is determined from the pH (or potential) at the half-
equivalence point on the resulting titration curve.

e Apparatus:

o

High-impedance potentiometer or pH meter with a glass electrode and a reference

electrode.

o

Automated or manual burette with 0.01 mL resolution.

[¢]

Stirring plate and magnetic stir bar.

o

Constant temperature bath.
e Methodology:

o Reagent Preparation: Prepare a standardized solution of a strong, non-aqueous base
(e.g., tetrabutylammonium hydroxide in isopropanol) and a solution of propynol of known
concentration in a suitable solvent (e.g., anhydrous acetonitrile or DMSO).

o Calibration: Calibrate the electrode system using standard buffer solutions.

o Titration: Place a known volume of the propynol solution in a jacketed beaker maintained
at a constant temperature (e.g., 25 °C). Immerse the electrodes and begin adding the
titrant in small, precise increments.
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o Data Collection: Record the potential (mV) or pH reading after each addition of titrant,

allowing the reading to stabilize.

o Analysis: Plot the potential/pH versus the volume of titrant added. Determine the
equivalence point from the inflection of the curve (or its first derivative). The pKa is the pH
value at the point where half of the volume required to reach the equivalence point has
been added.
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General Workflow for Property Determination
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Figure 4: A generalized experimental workflow for determining a physicochemical property.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Propargyl alcohol - Wikipedia [en.wikipedia.org]

. rawsource.com [rawsource.com]

. Propargyl alcohol | CHCCH20OH | CID 7859 - PubChem [pubchem.ncbi.nim.nih.gov]
. PROPARGYL ALCOHOL | Occupational Safety and Health Administration [osha.gov]
. rawsource.com [rawsource.com]

. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]

. CAS Common Chemistry [commonchemistry.cas.org]

. Propargyl alcohol 99 107-19-7 [sigmaaldrich.com]

°
(o] (0] ~ (o)) ()] EEN w N =

. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

¢ 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

e 11. WERCS Studio - Application Error [assets.thermofisher.com]

e 12.ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]

¢ 13. cpachem.com [cpachem.com]

e 14. PROPARGYLALCOHOL (PROPYNOL) - Ataman Kimya [atamanchemicals.com]

e 15. Electrophilic halogenations of propargyl alcohols: paths to a-haloenones, (3-haloenones
and mixed [3,B-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E
[pubs.rsc.org]

e 16. rawsource.com [rawsource.com]
e 17. nj.gov [nj.gov]

» 18. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and
B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and
Chemical Properties of Propynol]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b8291554?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Propargyl_alcohol
https://rawsource.com/what-is-propargyl-alcohol-chemical-name-structure-synthesis-and-cas-no/
https://pubchem.ncbi.nlm.nih.gov/compound/Propargyl-alcohol
https://www.osha.gov/chemicaldata/61
https://rawsource.com/propargyl-alcohol-pka-purity-color-viscosity-refractive-index-and-chemical-properties/
https://m.chemicalbook.com/ProductChemicalPropertiesCB4393700_EN.htm
https://commonchemistry.cas.org/detail?cas_rn=107-19-7
https://www.sigmaaldrich.com/US/en/product/aldrich/p50803
https://cameochemicals.noaa.gov/chris/PRO.pdf
https://pim-resources.coleparmer.com/sds/54677.pdf
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://chemicalsafety.ilo.org/dyn/icsc/showcard.display?p_card_id=0673
https://www.cpachem.com/msds?num=SB16611&dnl=sd_-_Propargyl_alcohol_CAS_107-19-7_%28SB16611%29_%28EU%29.pdf
https://www.atamanchemicals.com/propargyl-alcohol-propynol_u31159/
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra03540e
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra03540e
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra03540e
https://rawsource.com/understanding-propargyl-alcohol-toxicity-volatility-and-safety-insights/
https://www.nj.gov/health/eoh/rtkweb/documents/fs/1597.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3864562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3864562/
https://www.benchchem.com/product/b8291554#physical-and-chemical-properties-of-propynol
https://www.benchchem.com/product/b8291554#physical-and-chemical-properties-of-propynol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8291554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b8291554#physical-and-chemical-properties-of-
propynol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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